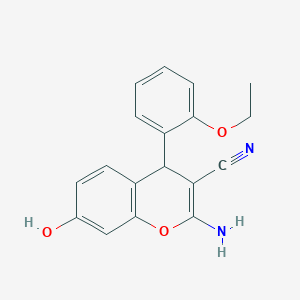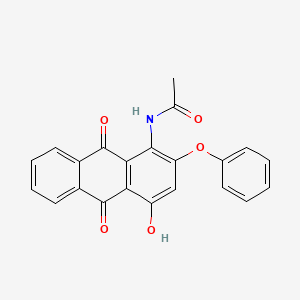![molecular formula C27H29NO9 B14942317 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14942317.png)
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide” is a complex organic compound that features multiple functional groups, including methoxy, benzodioxole, hydroxy, pyranone, and amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with methylene groups.
Introduction of the pyranone ring: This step might involve the condensation of a suitable aldehyde with a diketone.
Formation of the amide bond: This can be done through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production would require optimization of these synthetic steps to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
This compound could have several applications:
Medicinal Chemistry: Potential as a drug candidate due to its complex structure and multiple functional groups.
Materials Science: Use in the development of new materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The presence of multiple functional groups suggests it could engage in various types of molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
- 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide
Uniqueness
The unique combination of functional groups in “3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide” might confer distinct chemical properties and biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C27H29NO9 |
|---|---|
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C27H29NO9/c1-15-11-20(29)23(27(31)37-15)18(13-22(30)28-10-9-16-5-7-17(32-2)8-6-16)19-12-21(33-3)25-26(24(19)34-4)36-14-35-25/h5-8,11-12,18,29H,9-10,13-14H2,1-4H3,(H,28,30) |
Clave InChI |
XIBAZQZUYJLCDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC(=C4C(=C3OC)OCO4)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B14942238.png)
![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14942247.png)
![4,6-dimethyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14942258.png)
![2-{2-[4,4,6-Trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]hydrazino}-1,3-thiazol-4(5H)-one](/img/structure/B14942266.png)
![methyl 4-[({[5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14942268.png)
![3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one](/img/structure/B14942271.png)



![1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine](/img/structure/B14942285.png)
![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methylphenyl)methanone](/img/structure/B14942292.png)
![2-methyl-1-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942301.png)
![N-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B14942304.png)

